1-[2-(4-chlorophenyl)sulfanylacetyl]-N-[2-[2-(dimethylamino)ethyldisulfanyl]ethyl]piperidine-4-carboxamide
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Overview
Description
1-[2-(4-chlorophenyl)sulfanylacetyl]-N-[2-[2-(dimethylamino)ethyldisulfanyl]ethyl]piperidine-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring, a chlorophenyl group, and a disulfanyl linkage, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-chlorophenyl)sulfanylacetyl]-N-[2-[2-(dimethylamino)ethyldisulfanyl]ethyl]piperidine-4-carboxamide involves multiple steps, starting with the preparation of the piperidine ring and the introduction of the chlorophenyl group. The disulfanyl linkage is then formed through a series of reactions involving thiol and disulfide intermediates. The final step involves the acylation of the piperidine ring with the sulfanylacetyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-chlorophenyl)sulfanylacetyl]-N-[2-[2-(dimethylamino)ethyldisulfanyl]ethyl]piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The disulfanyl linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfanyl linkage can be reduced to form thiols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like dithiothreitol or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying disulfide bond formation and reduction in proteins.
Medicine: Potential therapeutic applications due to its unique chemical structure.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[2-(4-chlorophenyl)sulfanylacetyl]-N-[2-[2-(dimethylamino)ethyldisulfanyl]ethyl]piperidine-4-carboxamide likely involves interactions with specific molecular targets, such as enzymes or receptors, through its unique chemical groups. The disulfanyl linkage may play a role in redox reactions, while the chlorophenyl group could interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(4-bromophenyl)sulfanylacetyl]-N-[2-[2-(dimethylamino)ethyldisulfanyl]ethyl]piperidine-4-carboxamide
- 1-[2-(4-fluorophenyl)sulfanylacetyl]-N-[2-[2-(dimethylamino)ethyldisulfanyl]ethyl]piperidine-4-carboxamide
Uniqueness
1-[2-(4-chlorophenyl)sulfanylacetyl]-N-[2-[2-(dimethylamino)ethyldisulfanyl]ethyl]piperidine-4-carboxamide is unique due to the presence of the chlorophenyl group, which can impart different chemical and biological properties compared to its brominated or fluorinated analogs. This uniqueness can be exploited in various applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-[2-(4-chlorophenyl)sulfanylacetyl]-N-[2-[2-(dimethylamino)ethyldisulfanyl]ethyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30ClN3O2S3/c1-23(2)12-14-29-28-13-9-22-20(26)16-7-10-24(11-8-16)19(25)15-27-18-5-3-17(21)4-6-18/h3-6,16H,7-15H2,1-2H3,(H,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEEYMZOUPNIHLG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCSSCCNC(=O)C1CCN(CC1)C(=O)CSC2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30ClN3O2S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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